1-Bromo-3-(2,2-difluorocyclopropyl)benzene
Overview
Description
1-Bromo-3-(2,2-difluorocyclopropyl)benzene is an organic compound with the molecular formula C9H7BrF2 It is a brominated aromatic compound featuring a difluorocyclopropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2,2-difluorocyclopropyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(2,2-difluorocyclopropyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The reaction typically proceeds under mild conditions, ensuring the selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of tubular diazotization reaction technology can also be employed to prepare diazonium salts, which can then be converted to the desired brominated product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2,2-difluorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding phenols or reduction to form the corresponding hydrocarbons.
Addition Reactions: The difluorocyclopropyl group can participate in ring-opening reactions under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: New aromatic compounds with various functional groups replacing the bromine atom.
Oxidation Products: Phenolic compounds.
Reduction Products: Hydrocarbons with the bromine atom removed.
Scientific Research Applications
1-Bromo-3-(2,2-difluorocyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2,2-difluorocyclopropyl)benzene depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, for example, the bromine atom is replaced by a new carbon-carbon bond through a palladium-catalyzed process involving oxidative addition, transmetalation, and reductive elimination steps . The difluorocyclopropyl group can influence the reactivity and stability of the compound, affecting its interactions with molecular targets and pathways.
Comparison with Similar Compounds
- 1-Bromo-2-(2,2-difluorocyclopropyl)benzene
- 1-Bromo-4-(2,2-difluorocyclopropyl)benzene
- 1-Bromo-2,2,2-trifluoroethylbenzene
Uniqueness: 1-Bromo-3-(2,2-difluorocyclopropyl)benzene is unique due to the position of the bromine atom and the presence of the difluorocyclopropyl group. This specific arrangement can lead to distinct reactivity patterns and applications compared to its isomers and other similar compounds .
Properties
IUPAC Name |
1-bromo-3-(2,2-difluorocyclopropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2/c10-7-3-1-2-6(4-7)8-5-9(8,11)12/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRHNTQRQHKOLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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